7,9,9-trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione
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Overview
Description
7,9,9-Trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione is a complex organic compound with a unique structure that combines elements of benzo, pyrano, and chromene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,9-trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted benzaldehyde and a chromene derivative, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, requiring robust methods that can be replicated on a large scale.
Chemical Reactions Analysis
Types of Reactions
7,9,9-Trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds. Substitution reactions typically result in various substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7,9,9-trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
Biologically, this compound is investigated for its potential bioactivity. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to explore its potential as a therapeutic agent.
Medicine
In medicine, the compound’s derivatives are explored for their pharmacological properties. Research may include evaluating its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
Industrially, the compound is of interest for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7,9,9-trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene
- 1H-3a,7-Methanoazulene, 2,3,6,7,8,8a-hexahydro-1,4,9,9-tetramethyl
Uniqueness
Compared to similar compounds, 7,9,9-trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione stands out due to its unique combination of benzo, pyrano, and chromene rings. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7,9,9-trimethyl-2,3,4,10-tetrahydro-1H-isochromeno[4,3-g]chromene-5,11-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-10-16-13(11-6-4-5-7-12(11)18(21)22-16)8-14-15(20)9-19(2,3)23-17(10)14/h8H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERTYZOOFQREIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(CC3=O)(C)C)C4=C(CCCC4)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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